Batabulin is a synthetic microtubule-destabilizing agent that binds irreversibly and covalently to specific β-tubulin isotypes [1].
The table below summarizes its key pharmacological properties.
| Feature | Description |
|---|---|
| Drug Name | Batabulin (also known as T138067-sodium) [1]. |
| Chemical Type | Synthetic small molecule [1]. |
| Primary Target | Colchicine Binding Site (CBS) of β-tubulin [1] [2]. |
| Binding Mode | Irreversible, covalent binding [1]. |
| Target Tubulin Isotypes | β1, β2, and β4 [1]. |
| Effect on Microtubules | Destabilizes microtubules, inhibits polymerization [1]. |
| Cellular Outcome | G2/M cell cycle arrest and apoptosis [1]. |
A Phase 2 study evaluated Batabulin in patients with recurrent malignant glioma (anaplastic astrocytoma or glioblastoma multiforme) [1].
The table below summarizes the quantitative efficacy outcomes from the Phase 2 trial.
| Efficacy Parameter | Result |
|---|---|
| Number of Eligible Patients | 18 [1]. |
| Objective Tumor Response | 0 patients [1]. |
| Patients with Stable Disease | 3 patients [1]. |
| Median Duration of Stable Disease | 2.6 months [1]. |
| Conclusion | No clinical activity was observed at the given dose and schedule [1]. |
While a specific protocol for Batabulin's binding assays is not detailed in the search results, the following established methodologies are relevant for investigating the binding of small molecules like Batabulin to tubulin.
Tubulin Polymerization Inhibition Assay This is a standard biochemical method for testing potential tubulin inhibitors. The protocol involves monitoring the increase in light absorbance as tubulin polymerizes into microtubules in vitro. A test compound that inhibits polymerization will show a reduced rate or extent of absorbance increase compared to a control [2]. The GI50 (concentration for 50% growth inhibition) is a key metric derived from this assay [4].
Affinity-Based Pull-Down for Target Identification This technique confirms a direct interaction between a small molecule and its protein target.
The search results highlight strategies for designing improved tubulin inhibitors, which provide context for understanding Batabulin's design.
The diagram below illustrates the cellular mechanism of action of Batabulin.
Figure 1: Batabulin induces apoptosis by irreversibly binding β-tubulin, disrupting microtubule formation and causing cell cycle arrest.
Although Batabulin itself was not successful in clinical trials for glioma, its investigation provides valuable insights for future drug discovery.
The core mechanism involves the covalent modification of a specific cysteine residue, which triggers a downstream process leading to the loss of tubulin protein.
Figure 1: The signaling pathway of Batabulin sodium, from covalent binding to apoptotic cell death.
The strategy of targeting Cys-239 is not limited to a single compound. Several small molecules with diverse structures have been identified that share this mechanism [1].
| Compound Name | Key Structural or Functional Notes | Primary Documented Target | Effect on Tubulin |
|---|---|---|---|
| Batabulin (T138067) | Synthetic pentafluorophenylsulfonamide; the most characterized in this context [2] [5] [3]. | β-tubulin (Cys-239) [2] | Covalent binding, inhibits polymerization, promotes degradation [1] [2]. |
| T0070907 | Known as a peroxisome proliferator-activated receptor γ (PPARγ) inhibitor [1]. | PPARγ (Cys-313) & β-tubulin (Cys-239) [1] | Promotes proteasome-dependent tubulin degradation [1]. |
| T007-1 | A derivative of T0070907 with improved anticancer activity [1]. | β-tubulin (Cys-239) [1] | Promotes highly selective tubulin degradation [1]. |
| EBI (N,N'-ethylene-bis(iodoacetamide)) | A bifunctional alkylating agent [1]. | β-tubulin (Cys-239) [1] | Induces tubulin degradation [1]. |
| AITC (Allyl Isothiocyanate) | A natural compound found in plants like mustard and horseradish [1]. | β-tubulin (Cys-239) [1] | Induces tubulin degradation [1]. |
The following table summarizes key experimental findings that validate the mechanism of action and biological effects of this compound.
| Assay Type | Experimental Model | Key Findings / Outcome | Reference |
|---|---|---|---|
| In Vitro Tubulin Polymerization | Purified bovine brain tubulin | Batabulin disrupted microtubule polymerization, analogous to colchicine [1] [2]. | [1] [2] |
| Cellular Tubulin Degradation | HeLa, Hct116, MCF7 cells | Treatment led to dose-dependent down-regulation of α-tubulin and β-tubulin protein, but not mRNA, blocked by proteasome inhibitor MG132 [1]. | [1] |
| Cell Cycle Analysis | MCF7 cells | 24-hour treatment with 30-300 nM Batabulin caused 25-30% tetraploid (4n) DNA content, indicating G2/M phase arrest [5] [6] [3]. | [5] [6] [3] |
| Apoptosis Analysis | MCF7 cells | 24-48 hour treatment with 30-300 nM Batabulin resulted in 25-80% of cells undergoing apoptosis (dose and time-dependent) [5] [6] [3]. | [5] [6] [3] |
| In Vivo Efficacy | Athymic nude mice with CCRF-CEM xenografts | Intraperitoneal injection of 40 mg/kg Batabulin, once weekly, significantly impaired growth of drug-sensitive tumors [2] [5] [6]. | [2] [5] [6] |
Batabulin sodium covalently and selectively binds to a subset of beta-tubulin isoforms (β1, β2, β3, and β4) at a conserved cysteine residue (Cys-239). This binding disrupts normal microtubule polymerization, causing a cascade of cellular events: cytoskeletal collapse, an increase in chromosomal ploidy, cell cycle arrest at the G2/M boundary, and ultimately, the induction of tumor cell apoptosis [1] [2] [3].
The diagram below illustrates this sequential signaling pathway.
Figure 1: Signaling pathway of this compound-induced apoptosis.
This compound demonstrates potent biological activity in both in vitro and in vivo models.
The table below summarizes key findings from cell-based assays, typically using MCF7 breast cancer cells [2] [4].
| Assay Type | Cell Line | Tested Concentrations | Incubation Duration | Key Observations |
|---|---|---|---|---|
| Cell Cycle Analysis | MCF7 | 30 nM, 100 nM, 300 nM | 24 hours | 25-30% of cells exhibited tetraploid (4n) DNA content, indicating arrest at the G2/M boundary [2] [4]. |
| Apoptosis Analysis | MCF7 | 30 nM, 100 nM, 300 nM | 24-48 hours | 25-30% of cells underwent apoptosis after 24h; 50-80% of the population after 48h exposure to 100 nM [2] [4]. |
| Molecular Target | MCF7 | 30-300 nM | 24-48 hours | Selective covalent binding to β-tubulin isoforms at Cys-239, disrupting microtubule polymerization and causing cytoskeletal collapse [2] [4]. |
In male athymic nude mice implanted with drug-sensitive CCRF-CEM tumors, this compound was administered via intraperitoneal injection at 40 mg/kg once weekly [2] [4]. This regimen resulted in significant impairment of tumor growth [2] [4]. A Phase 2 clinical study in patients with malignant glioma also used an intravenous dose of 330 mg/m² weekly [3].
For researchers seeking to replicate or build upon these findings, here are detailed methodologies for key in vitro experiments.
This workflow details the procedure for analyzing cell cycle arrest using flow cytometry.
Figure 2: Experimental workflow for cell cycle analysis.
This protocol assesses the induction of programmed cell death.
This compound represents a mechanistically distinct class of microtubule disruptors. Its unique irreversible binding mode and selectivity for specific β-tubulin isotypes make it a valuable tool for cancer research.
Batabulin exerts its antitumor effect through a unique mechanism of irreversible covalent binding [1] [2]. The sequence of its molecular mechanism is illustrated below:
Key steps in Batabulin's mechanism of action leading to cell death.
The biological activity of Batabulin sodium has been characterized in both in vitro and in vivo models.
Table 1: In Vitro Cytotoxicity and Cellular Effects [1] [5] [2]
| Cell Line | Experimental Context | Batabulin Concentration/IC₅₀ | Observed Effect |
|---|---|---|---|
| MCF7 (Human breast cancer) | Cell Cycle Analysis | 30-300 nM | ~25-30% tetraploid (4n) DNA content, indicating G2/M phase arrest. |
| MCF7 (Human breast cancer) | Apoptosis Analysis | 100 nM (48-hour exposure) | 50-80% of the cell population underwent apoptosis. |
| HBL-100 (Human breast lineage) | Antiproliferative Activity | IC₅₀ = 0.2 µM | Potent inhibition of cell proliferation. |
| HUVEC (Human umbilical vein endothelial) | Antiproliferative Activity | IC₅₀ = 6.3 µM | Inhibition of proliferation. |
| Various Cell Lines | Cytoskeleton Disruption | 30-300 nM | Altered cell shape and collapse of the cytoskeleton. |
Table 2: In Vivo Efficacy and Tolerability [1] [4]
| Animal Model | Administration Route & Dosing | Key Findings | Reported Tolerability |
|---|---|---|---|
| Male athymic nude mice xenografted with CCRF-CEM (leukemia) tumors | 40 mg/kg; Intraperitoneal injection; once per week for 3 weeks. | Significant impairment of tumor growth. | Information specific to this study is limited. |
| Mouse models (general) | Incorporated into bionic hydrogels for sustained release. | Lengthened plasma residence time. | Moderate hematologic and gastrointestinal toxicity was observed. |
For researchers aiming to work with this compound, here are methodologies from the literature and supplier data.
Table 3: Key Experimental Protocols
| Application | Detailed Methodology |
|---|
| *In Vitro* Cell Cycle Analysis | 1. Cell Line: MCF7 cells. 2. Treatment: Expose cells to 30, 100, and 300 nM this compound for 24 hours. 3. Analysis: Use flow cytometry to measure DNA content. A significant population with 4n DNA content indicates G2/M arrest [1] [2]. | | *In Vitro* Apoptosis Analysis | 1. Cell Line: MCF7 cells. 2. Treatment: Expose cells to 30, 100, and 300 nM this compound for 24 or 48 hours. 3. Analysis: Use flow cytometry to detect cells with reduced DNA content, a characteristic of apoptosis [1] [2]. | | *In Vivo* Efficacy Study | 1. Model: Male athymic nude mice (6-8 weeks old) injected with drug-sensitive CCRF-CEM tumor cells. 2. Dosing: Administer 40 mg/kg this compound via intraperitoneal injection once a week on days 5, 12, and 19 post-tumor implantation. 3. Endpoint: Monitor and compare tumor growth volumes against a control group [1]. | | Stock Solution Preparation | 1. Solvent: Dissolve in DMSO at a concentration of 100 mg/mL (approx. 269 mM). 2. Storage: Aliquot and store at -80°C for 6 months or -20°C for 1 month in a sealed, light-resistant container to prevent moisture absorption and inactivation [4] [5]. |
This compound was developed by Amgen, Inc. and advanced into late-stage clinical trials [6] [4]. However, its development was discontinued after Phase 2/3. A Phase 2 study in patients with recurrent malignant glioma (anaplastic astrocytoma or glioblastoma multiforme) was conducted but did not demonstrate sufficient efficacy to warrant further development [6].
The table below summarizes the key information available on Batabulin sodium and its documented effect on ploidy.
| Attribute | Description |
|---|---|
| Drug Name | This compound (Synonyms: T138067 sodium) [1] |
| Drug Type | Small molecule, antitumor agent [1] [2] |
| Primary Target & Mechanism | Binds covalently and selectively to β-tubulin isotypes (at Cys-239), disrupting microtubule polymerization [1]. |
| Key Cellular Outcome | Disruption of microtubules affects cell morphology, leads to G2/M cell-cycle arrest, and ultimately induces apoptotic cell death [1]. |
| Documented Ploidy Effect | Treatment of MCF7 cells leads to cells with approximately 25-30% tetraploid (4n) DNA content, indicating an arrest at the G2/M boundary [1]. |
| R&D Status | Discontinued (Phase 2/3 trials for unresectable hepatocellular carcinoma) [2]. |
The link between Batabulin and increased ploidy is consistent with the known biology of antimicrotubule agents. A separate study on other antimicrotubule drugs (AMDs) like taxol and vincristine found that they induce hyperploidy in glioma cell lines that are defective in the G1 checkpoint. These hyperploid cells can undergo apoptosis, but a fraction survive and resume the cell cycle with heterogeneous and unstable karyotypes, a state of chromosome instability [3]. Batabulin, sharing a similar microtubule-disrupting mechanism, fits this established model.
To conduct an in-depth investigation into Batabulin-induced ploidy changes, you would typically follow a workflow that connects the drug's mechanism to its cellular consequences. The diagram below outlines this logical pathway and key experimental approaches for validation.
The primary experimental methods to quantify and characterize the ploidy changes outlined in the pathway include:
The induction of polyploidy presents a complex therapeutic outcome. While it can lead to apoptosis and cell death, the survival of a fraction of hyperploid cells with chromosomal instability is a significant concern, as it may contribute to tumor evolution and drug resistance [3].
Future research directions could explore:
This compound (also known as T138067 sodium) is a novel microtubule-targeting agent that represents a distinct class of antitumor compounds with a unique mechanism of action. Unlike traditional microtubule inhibitors such as taxanes and vinca alkaloids, Batabulin binds covalently and selectively to a subset of β-tubulin isotypes at a conserved cysteine residue (Cys-239), thereby disrupting microtubule polymerization and cellular division. This covalent modification occurs specifically in β1, β2, and β4 tubulin isotypes, leading to collapse of the cytoskeleton, cell cycle arrest at the G2/M phase boundary, and ultimately induction of apoptotic cell death [1].
The therapeutic potential of Batabulin is particularly relevant for breast cancer research, especially in investigating treatment strategies for resistant phenotypes. Studies have demonstrated that MCF-7 cells, a well-characterized hormone receptor-positive breast cancer cell line, respond to Batabulin treatment with characteristic morphological changes and dose-dependent apoptosis, making this cell line an appropriate model for evaluating Batabulin's mechanism and efficacy [1]. This protocol provides detailed methodologies for conducting in vitro assessments of this compound using MCF-7 cells, incorporating relevant experimental parameters and analytical approaches.
This compound (CAS No.: 195533-98-3) has a molecular weight of 393.24 g/mol and the chemical formula C₁₃H₆F₆NNaO₃S [1]. The compound is typically supplied as an off-white to light yellow solid and should be stored at 4°C in sealed containers protected from moisture.
Table 1: this compound Stock Solution Preparation
| Solvent | Stock Concentration | Storage Conditions | Stability |
|---|---|---|---|
| Anhydrous DMSO | 10-100 mM | -80°C (6 months), -20°C (1 month) | Avoid repeated freeze-thaw cycles |
| Culture Medium | Working concentrations | Prepared fresh before use | Use within 24 hours |
For reconstitution, prepare a primary stock solution in anhydrous DMSO at concentrations ranging from 10-100 mM. Higher concentration stocks (e.g., 125 mg/mL or 317.87 mM) may be prepared for bulk studies but require sonication for complete dissolution [1]. It is critical to use freshly opened DMSO when preparing stock solutions as the compound is hygroscopic and moisture can compromise stability. From the primary stock, prepare working dilutions in appropriate cell culture media immediately before use, ensuring that the final DMSO concentration does not exceed 0.1-0.5% to maintain cell viability.
The MCF-7 cell line (human breast adenocarcinoma) should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% antibiotic-antimycotic solution [2]. For optimal experimental consistency, cells should be maintained at 37°C in a humidified incubator with 5% CO₂ and subcultured when they reach 70-80% confluence using standard trypsinization procedures.
For experiments, use cells between passages 5-25 to maintain phenotypic stability. Prior to Batabulin treatment, cells should be harvested and seeded at appropriate densities based on the specific assay parameters (detailed in subsequent sections). Allow cells to adhere for 24 hours post-seeding before initiating compound treatment to ensure proper attachment and recovery.
The assessment of cytotoxic effects and anti-proliferative activity provides fundamental data on this compound's potency against MCF-7 cells. This protocol utilizes the crystal violet assay method, which measures cell viability through dye binding to cellular nucleoproteins [3].
Procedure:
Table 2: this compound Cytotoxicity Parameters in MCF-7 Cells
| Parameter | Value/Range | Incubation Time | Key Findings |
|---|---|---|---|
| Working Concentration Range | 30-300 nM | 24-48 hours | Dose-dependent decrease in cell viability |
| IC₅₀ Value | ~100 nM | 48 hours | Approximately 50% reduction in viability |
| Apoptotic Cells (Annexin V+) | 25-30% | 24 hours | Early apoptosis detection |
| Apoptotic Cells (Annexin V+) | 50-80% | 48 hours | Late apoptosis/necrosis |
The detection of apoptotic cell death is crucial for understanding this compound's mechanism of action. The Annexin V/propidium iodide (PI) double staining method allows discrimination between early apoptotic, late apoptotic, and necrotic cell populations [1] [2].
Procedure:
Assessment of cell cycle distribution provides insight into this compound's effect on cellular proliferation and division. This protocol uses propidium iodide DNA staining to identify cell cycle phase alterations [1].
Procedure:
This assay directly evaluates this compound's effect on microtubule dynamics by measuring the inhibition of tubulin polymerization in vitro [1] [4].
Procedure:
This compound treatment should produce dose-dependent and time-dependent responses across the various assays. Typical results include:
For statistical analysis, perform all experiments in triplicate with at least three biological replicates. Express data as mean ± standard deviation (SD) or standard error of the mean (SEM). Use appropriate statistical tests (Student's t-test for two groups, ANOVA with post-hoc testing for multiple groups) with significance set at p < 0.05.
The following diagram illustrates this compound's mechanism of action in MCF-7 cells:
Diagram 1: this compound mechanism of action in MCF-7 cells. The compound covalently binds to β-tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis through caspase-9 activation and altered Bcl-2/Bax expression.
Batabulin's covalent binding to β-tubulin isotypes (particularly at Cys-239) initiates a cascade of molecular events culminating in apoptotic cell death. This process involves activation of caspase-9, increased expression of pro-apoptotic Bax protein, and decreased expression of anti-apoptotic Bcl-2 protein [1] [4]. The diagram illustrates this sequential mechanism and the key regulatory proteins involved in Batabulin-induced apoptosis.
Batabulin sodium (T138067 sodium) is an antitumor agent that acts by covalently and selectively binding to a subset of β-tubulin isotypes, specifically at a conserved Cys-239 residue. This binding disrupts microtubule polymerization, leading to a collapse of the cytoskeleton, alterations in cell morphology, and cell-cycle arrest at the G2/M boundary. Ultimately, these effects trigger apoptotic cell death [1] [2] [3].
The tables below summarize the key quantitative data for this compound's activity:
Table 1: In Vitro Apoptosis and Cell Cycle Analysis in MCF7 Cells [1]
| Assay Type | Concentration Range | Incubation Time | Key Findings |
|---|---|---|---|
| Cell Cycle Analysis | 30 - 300 nM | 24 hours | 25-30% of cells showed tetraploid (4n) DNA content, indicating arrest at the G2/M phase. |
| Apoptosis Analysis | 30 - 300 nM | 24 hours | 25-30% of cells showed reduced DNA content, characteristic of apoptosis. |
| Apoptosis Analysis | 100 nM | 48 hours | 50-80% of the cell population was undergoing apoptosis. |
Table 2: In Vivo Efficacy in Mouse Xenograft Model [1]
| Parameter | Details |
|---|---|
| Animal Model | Male athymic nude mice (nu/nu) injected with CCRF-CEM cells |
| Dosage & Route | 40 mg/kg, intraperitoneal injection |
| Dosing Schedule | Once per week (on days 5, 12, and 19) |
| Result | Impaired growth of drug-sensitive CCRF-CEM tumors |
This protocol details the method for quantifying this compound-induced apoptosis and cell cycle arrest in MCF7 cells, as referenced in the search results [1].
The following diagram illustrates the logical sequence of events from this compound treatment to the final readout of apoptosis, integrating the key experimental steps:
This compound (also known as T138067) is a synthetic pentafluorophenylsulfonamide compound developed as an anticancer agent [1]. Its primary mechanism of action is the covalent and selective binding to a specific subset of beta-tubulin isoforms, including β1, β2, and β4, at a conserved cysteine residue (Cys-239) [1]. This binding disrupts the normal process of microtubule polymerization, which is critical for maintaining the cytoskeleton and for proper chromosome segregation during cell division.
The disruption of microtubule dynamics by this compound initiates a cascade of cellular events that ultimately leads to apoptotic cell death. The following diagram illustrates the key steps in this mechanism and the subsequent experimental parameters you can measure.
Diagram 1: Mechanism of action of this compound and corresponding experimental analysis methods. The compound binds tubulin, disrupting mitosis and leading to cell death, which can be measured with specific assays.
The following tables summarize the key experimental conditions and quantitative findings from studies on this compound.
Table 1: In Vitro Cell Culture Protocol and Effects of this compound (using MCF-7 breast cancer cells as a model) [1]
| Parameter | Details |
|---|---|
| Cell Line | MCF-7 (Human breast adenocarcinoma) |
| Tested Concentrations | 30 nM, 100 nM, 300 nM |
| Treatment Duration | 24 hours / 48 hours |
| Observed Phenotype | Altered cell morphology, cytoskeletal collapse |
| Cell Cycle Analysis (24h) | 25–30% of cells exhibited tetraploid (4n) DNA content, indicating G2/M arrest. |
| Apoptosis Analysis (24h) | 25–30% of cells showed diminished DNA content characteristic of apoptosis. |
| Apoptosis Analysis (48h at 100 nM) | 50–80% of the cell population underwent apoptosis. |
| Key Molecular Insight | Covalent modification of β-tubulin isoforms at Cys-239. |
Table 2: In Vivo Efficacy Protocol and Effects of this compound [1]
| Parameter | Details |
|---|---|
| Animal Model | Male athymic nude mice (nu/nu), 6-8 weeks old, 20-25 g |
| Xenograft Model | Drug-sensitive CCRF-CEM tumors |
| Dosage | 40 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) injection |
| Dosing Schedule | Once per week (on days 5, 12, and 19 post-tumor inoculation) |
| Experimental Results | Significant impairment of drug-sensitive CCRF-CEM tumor growth. |
Table 3: Cell Cycle Analysis Protocol via Flow Cytometry This general protocol can be applied to assess the G2/M arrest induced by Batabulin, as described in [1] and supported by similar methodologies in [2] [3].
| Step | Procedure | Notes / Reagents |
|---|---|---|
| 1. Cell Preparation | Seed and culture cells until ~70% confluency. Treat with this compound at desired concentrations (e.g., 30-300 nM) and duration (e.g., 24h). | Include a vehicle control (e.g., DMSO). |
| 2. Cell Harvesting | Trypsinize, collect cells by centrifugation, and wash with PBS. | |
| 3. Fixation | Gently resuspend cell pellet in cold 70% ethanol. Fix at -20°C for a minimum of 2 hours or overnight. | Add ethanol drop-wise while vortexing gently to prevent clumping. |
| 4. Staining | Pellet fixed cells, wash with PBS, and resuspend in DNA staining solution. Incubate in the dark for 30-60 mins. | Propidium Iodide (PI, 50 µg/mL) or DAPI. Include RNase A (100 µg/mL) to eliminate RNA interference. |
| 5. Flow Cytometry | Analyze stained cells using a flow cytometer. Measure fluorescence in the red (for PI) or blue (for DAPI) channel. | Acquire at least 10,000 events per sample. Use pulse processing to exclude doublets. |
| 6. Data Analysis | Analyze the DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases. | Software: FlowJo, ModFit, or FCS Express. An increase in the G2/M peak indicates arrest. |
The overall process for conducting and analyzing a this compound experiment, from cell treatment to data interpretation, is summarized below.
Diagram 2: Core workflow for analyzing this compound-induced cell cycle arrest using flow cytometry.
Batabulin sodium (Synonyms: T138067 sodium) is an anticancer agent that acts by covalently and selectively binding to specific β-tubulin isotypes (β1, β2, β3, β4) at a conserved Cys-239 residue. This binding disrupts microtubule polymerization, leading to cytoskeleton collapse, cell-cycle arrest at the G2/M phase, and ultimately, apoptotic cell death [1] [2] [3].
The key solubility data from your search is summarized in the table below.
| Property | Value |
|---|---|
| Molecular Weight | 393.24 g/mol [2] [3] [4] |
| CAS Number | 195533-98-3 [2] [3] [4] |
| DMSO Solubility | 100 mg/mL (~ 254.3 mM) [3] or 125 mg/mL (~ 317.9 mM) [2] [4] |
| Appearance | Off-white to light yellow solid powder [2] [4] |
The following protocols are recommended for preparing and storing this compound stock solutions to ensure stability and reproducibility in your experiments.
Preparation of 100 mg/mL Stock Solution in DMSO
Storage and Stability
The methodologies below, adapted from the search results, outline how to assess the biological activity of this compound in cell-based assays.
Cell Cycle Arrest Assay (using MCF7 cells) [1] [2] [4]
Apoptosis Analysis Assay (using MCF7 cells) [1] [2] [4]
Diagram 1: Mechanism of Action of this compound. The diagram illustrates how Batabulin covalently binds to β-tubulin, leading to microtubule disruption and subsequent cellular events.
For preclinical studies, the following protocol has been used to evaluate the efficacy of Batabulin in mouse models.
Diagram 2: Stock Solution Preparation Workflow. This flowchart outlines the recommended steps for consistent preparation and storage of this compound stock solutions.
Batabulin sodium is an antitumor agent that acts by covalently binding to specific β-tubulin isotypes (β1, β2, and β4) at a conserved cysteine residue (Cys-239), leading to the disruption of microtubule polymerization, cytoskeletal collapse, and eventual apoptotic cell death [1] [2].
The table below summarizes its key physicochemical properties and solubility data:
| Property | Value / Description |
|---|---|
| CAS Number | 195533-98-3 [1] |
| Molecular Formula | C₁₃H₆F₆NNaO₃S [1] [2] |
| Molecular Weight | 393.23 g/mol [1] |
| Appearance | Off-white to light yellow solid powder [1] |
| Primary Target | β-tubulin [2] |
| Mechanism of Action | Covalent binding to β-tubulin isotypes, disrupting microtubule polymerization [1] [2] |
| Solubility in DMSO | ~125 mg/mL (~317.87 mM) [1] [2] |
For in vitro studies, this compound is highly soluble in DMSO. The following table outlines the preparation of common stock solutions:
| Target Concentration | Amount of this compound to Dissolve in 1 mL of DMSO |
|---|---|
| 100 mg/mL | 100 mg |
| 50 mg/mL | 50 mg |
| 10 mM (3.93 mg/mL) | 3.93 mg |
> Note: The product is for research use only, not for human use. DMSO is hygroscopic, and using a newly opened container is recommended for optimal solubility [2]. Aliquot and store the stock solution at -20°C for short-term use (about one month) or at -80°C for longer-term storage (up to six months) to avoid repeated freeze-thaw cycles [1] [2].
The following assays, using MCF7 cells (a human breast cancer cell line), can be performed to characterize the biological activity of this compound [1] [2].
This protocol assesses the compound's ability to induce cell cycle arrest at the G2/M boundary.
This protocol detects the induction of programmed cell death.
The following diagram illustrates the mechanism of this compound and the sequential workflow for the key in vitro experiments described above.
This compound (Synonyms: T138067 sodium) is a potent antitumor agent that belongs to the class of pentafluorophenylsulfonamide compounds. This small molecule therapeutic agent exerts its antiproliferative effects through a unique mechanism involving covalent binding to β-tubulin isotypes, leading to disruption of microtubule polymerization. This compound has demonstrated significant efficacy in various in vitro and in vivo cancer models, particularly against malignant gliomas and drug-sensitive CCRF-CEM tumors. The compound is characterized by its selective binding to a conserved cysteine residue (Cys-239) present in β1, β2, β3, and β4 tubulin isotypes, resulting in collapse of the cytoskeleton, cell-cycle arrest at G2/M boundary, and ultimately induction of apoptotic cell death. This document provides comprehensive application notes and detailed protocols for preparing this compound working solutions to ensure optimal performance in experimental settings.
This compound (CAS No.: 195533-98-3) has a molecular formula of C~13~H~6~F~6~NNaO~3~S and a molecular weight of 393.24 g/mol. The compound appears as an off-white to light yellow solid and is supplied as a soluble sodium salt form to enhance its bioavailability and handling properties. This compound is classified as a synthetic pentafluorophenylsulfonamide with potential antineoplastic activity, developed initially by Amgen, Inc. [1] [2]
Table 1: Fundamental Chemical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 195533-98-3 |
| Molecular Formula | C~13~H~6~F~6~NNaO~3~S |
| Molecular Weight | 393.24 g/mol |
| Appearance | Off-white to light yellow solid |
| Chemical Name | 2,3,4,5,6-pentafluoro-N-(3-fluoro-4-methoxyphenyl)benzenesulfonamide sodium salt |
| Storage Conditions | -20°C (powder), -80°C (solution); sealed container, protected from moisture |
This compound exerts its antitumor effects through a uniquely targeted mechanism involving direct covalent modification of tubulin subunits. The compound binds selectively and irreversibly to a conserved cysteine residue (Cys-239) present in β1, β2, β3, and β4 tubulin isotypes. This specific interaction disrupts normal microtubule polymerization dynamics, leading to collapse of the cellular cytoskeleton. Subsequently, treated cells undergo cell-cycle arrest at the G2/M boundary, experience increases in chromosomal ploidy, and ultimately undergo apoptotic cell death. This mechanism distinguishes this compound from other tubulin-targeting agents like taxanes or vinca alkaloids that target different tubulin domains or act through non-covalent interactions [1] [2].
Primary Stock Solution (10 mM concentration):
Alternative Solvent Systems: For experiments requiring reduced DMSO concentrations, this compound can be initially dissolved in a minimal volume of DMSO (not exceeding 5% final concentration) followed by dilution with appropriate aqueous buffers. The compound has demonstrated compatibility with hydrogel-based delivery systems for sustained release formulations, which can extend plasma residence time in animal models [2].
Table 2: this compound Solution Preparation Guide
| Solution Type | Concentration | Storage Conditions | Stability Duration | Recommended Uses |
|---|---|---|---|---|
| Primary Stock | 10 mM in DMSO | -80°C, sealed container | 6 months | Long-term storage, multiple experiments |
| Working Stock | 1 mM in DMSO | -20°C, sealed container | 1 month | Medium-term use, frequent experiments |
| Cell Culture Working Solution | 1-100 μM in culture medium | 4°C | 24 hours | Immediate in vitro applications |
| In Vivo Formulation | 1-5 mg/mL in saline | Room temperature | 4 hours | Animal studies, acute toxicity models |
Serial Dilution Method:
Materials Required:
Procedure:
Cell Cycle Analysis:
Apoptosis Assessment:
Figure 1: Experimental workflow for in vitro assessment of this compound effects on cultured cells.
Materials:
Formulation Preparation:
Dosing Regimen:
Tumor Measurement:
Expected Outcomes: this compound treatment at 40 mg/kg weekly typically demonstrates significant impairment of drug-sensitive CCRF-CEM tumor growth compared to vehicle-treated controls. The compound shows moderate hematologic and gastrointestinal toxicity in mouse models that should be carefully monitored during studies [1] [2].
This compound requires careful handling due to its potential health hazards and aquatic toxicity. Adherence to safety protocols is essential for researcher protection and environmental safety.
Table 3: Safety Profile and Handling Guidelines
| Hazard Category | Classification | Precautionary Measures | Emergency Procedures |
|---|---|---|---|
| Acute Oral Toxicity | Category 4 (H302) | Avoid eating, drinking, or smoking during handling | If swallowed: Call poison center; rinse mouth |
| Aquatic Toxicity | Category 1 (H410) | Prevent release to environment | Collect spillage; dispose according to regulations |
| General Handling | N/A | Use in well-ventilated areas; avoid dust formation | Eye contact: Flush with water; seek medical attention |
Minimum Requirements:
Spill Management:
Waste Disposal:
Table 4: Common Experimental Issues and Solutions
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor solubility in aqueous buffers | Low aqueous solubility of compound | Ensure initial dissolution in DMSO; do not exceed 5% DMSO in final solution |
| Reduced biological activity | Stock solution degradation due to improper storage | Prepare fresh aliquots; avoid repeated freeze-thaw cycles; store at -80°C |
| High background toxicity in cell assays | Excessive DMSO concentration | Ensure final DMSO concentration does not exceed 0.5% in cell culture media |
| Inconsistent in vivo results | Formulation instability | Prepare fresh dosing solutions immediately before administration |
| Precipitate formation in working solutions | Rapid dilution or temperature shock | Slowly add compound solution to warmed buffer with gentle mixing |
This compound represents a valuable research tool for investigating novel antitumor strategies targeting tubulin polymerization. The protocols outlined in this document provide reproducible methods for preparing and characterizing this compound working solutions across various experimental applications. Attention to solution stability, appropriate handling procedures, and careful experimental design are critical for obtaining reliable and interpretable results. Researchers are encouraged to adapt these core protocols to their specific experimental needs while maintaining the fundamental principles of proper compound formulation and handling. The unique mechanism of action of this compound, coupled with its demonstrated efficacy in preclinical models, continues to make it a compound of significant interest in cancer drug development research.
The table below summarizes the key in vivo findings for Batabulin sodium against CCRF-CEM tumors from the available literature [1] [2].
| Parameter | Details |
|---|---|
| Compound | This compound (also referred to as T67 or Batabulin) [1] [2] |
| Animal Model | Male athymic nude mice (nu/nu), 6-8 weeks old, 20-25 g [1] [2] |
| Cell Line | CCRF-CEM (drug-sensitive) [1] [2] |
| Dosage | 40 mg/kg [1] [2] |
| Route | Intraperitoneal injection [1] [2] |
| Schedule | Once per week; on days 5, 12, and 19 [1] [2] |
| Reported Outcome | Impaired growth of CCRF-CEM tumors [1] [2] |
Batabulin is an antitumor agent that disrupts the cell's structural framework. Its primary mechanism involves covalently and selectively binding to a subset of β-tubulin isotypes (β1, β2, β4) at a conserved Cys-239 residue. This binding disrupts normal microtubule polymerization, which is critical for maintaining cell shape and enabling cell division [1] [2].
The subsequent cellular events, based on in vitro studies in MCF7 breast cancer cells, are outlined below [1] [2]:
The search results provide very limited data for constructing a full application note. Key information that is missing includes:
Despite the limited data, the available information suggests this model could be used in the following contexts:
Given the scarcity of details in the publicly available search results, I suggest the following steps to obtain a complete protocol:
This compound (also known as T138067 sodium) is a synthetic pentafluorophenylsulfonamide with significant antineoplastic activity against various cancer cell lines. This small molecule therapeutic agent functions as a microtubule polymerization disruptor through its unique mechanism of covalently and selectively binding to β-tubulin isoforms at a conserved cysteine residue (Cys-239). This binding leads to cytoskeletal collapse, cell cycle arrest at the G2/M boundary, and ultimately apoptotic cell death in susceptible tumor cells. [1] [2]
The compound's chemical structure features both pentafluorophenyl and fluoro-methoxyphenyl groups connected through a sulfonamide linkage, contributing to its target selectivity and biological activity. As with many fluorinated compounds, the presence of multiple fluorine atoms enhances metabolic stability and membrane permeability while providing electronic effects that influence protein binding. [3] These application notes provide detailed protocols for the proper storage, handling, and experimental use of this compound to ensure compound integrity and experimental reproducibility in research settings.
This compound possesses distinct physicochemical properties that influence both its biological activity and handling requirements:
Table 1: Thermodynamic Properties of this compound
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Boiling Point | 403.3°C | At 760 mmHg | [1] |
| Flash Point | 197.7°C | Not specified | [1] |
| Vapor Pressure | 1.03E-06 mmHg | At 25°C | [1] |
| LogP | 5.004 | Partition coefficient | [1] |
| Hydrogen Bond Donor Count | 0 | - | [1] |
| Hydrogen Bond Acceptor Count | 10 | - | [1] |
The high fluorine content (approximately 29% by weight) contributes to the compound's lipophilic character and enhances its metabolic stability through steric hindrance effects. The sulfonamide linkage provides both hydrogen bond accepting capability and structural rigidity important for target interaction. [3] These properties collectively influence formulation strategies, storage requirements, and biological behavior in experimental systems.
Maintaining proper storage conditions is critical for preserving the stability and efficacy of this compound. The compound demonstrates sensitivity to temperature, moisture, and light, requiring strict adherence to these storage parameters:
Powder Form Storage:
Solution Form Storage:
Table 2: this compound Storage Conditions and Stability Timeline
| Form | Temperature | Duration | Container | Considerations |
|---|---|---|---|---|
| Solid Powder | -20°C | 3 years | Sealed container, desiccant | Protect from moisture, light |
| Solid Powder | 4°C | 2 years | Sealed container, desiccant | Short-term option only |
| Concentrated Stock Solution | -80°C | 6 months | Airtight vial, avoid freeze-thaw | Use anhydrous DMSO |
| Working Solutions | -20°C | 1 month | Small aliquots | Minimize freeze-thaw cycles |
| Shipping | Ambient | Several days | Sealed, protected from moisture | Stable during transit |
Container specifications: Store this compound in tightly sealed containers placed in a cool, well-ventilated area to prevent moisture absorption and chemical degradation. [4] [5] The use of amber glass vials or light-resistant containers is recommended to protect from photodegradation, though specific light sensitivity data is not available. [5]
Environmental controls: Maintain storage areas away from direct sunlight and sources of ignition. The compound should be kept in a dry environment with consistent temperature control to prevent condensation during removal from cold storage. [4] [5] Temperature monitoring systems are recommended for storage units to ensure consistent maintenance of recommended conditions.
Integrity verification: Before use, visually inspect the compound for consistent appearance (off-white to light yellow powder) and absence of discoloration or clumping that might indicate moisture exposure or degradation. [1]
When handling this compound, researchers must employ appropriate personal protective equipment (PPE) to minimize potential exposure:
Ventilation requirements: Manipulate this compound only in areas with appropriate exhaust ventilation, preferably within a chemical fume hood to prevent inhalation exposure. [4] [5] The compound is typically provided as a solid powder, requiring care to avoid dust and aerosol formation during weighing and handling procedures.
Contamination prevention: Dedicate equipment (spatulas, weighing boats, etc.) for use with this compound to prevent cross-contamination with other compounds. Decontaminate surfaces and equipment by scrubbing with alcohol after use. [4] [5] Ensure accessible safety shower and eye wash station are available in the handling area. [4] [5]
First aid measures:
This compound has demonstrated potent antimitotic activity in various cancer cell lines, with established protocols for evaluating its biological effects:
The following workflow diagram illustrates the key experimental procedures for investigating this compound mechanisms:
Table 3: this compound Formulation Recipes for Animal Studies
| Formulation | Composition | Preparation | Application |
|---|---|---|---|
| Injection 1 | DMSO:Tween 80:Saline = 10:5:85 | 100 μL DMSO stock → 50 μL Tween 80 → 850 μL saline | IP/IV/IM/SC injection |
| Injection 2 | DMSO:PEG300:Tween 80:Saline = 10:40:5:45 | 100 μL DMSO → 400 μL PEG300 → 50 μL Tween 80 → 450 μL saline | IP/IV/IM/SC injection |
| Injection 3 | DMSO:Corn oil = 10:90 | 100 μL DMSO → 900 μL corn oil, mix well | IP injection |
| Oral 1 | Suspend in 0.5% CMC Na | Add compound to 0.5% CMC Na solution, mix to suspend | Oral gavage |
| Oral 2 | Dissolve in PEG400 | Direct dissolution in PEG400 | Oral administration |
Saline preparation: Dissolve 0.9 g sodium chloride in 100 mL ddH₂O to obtain clear solution. [1] For oral formulations using 0.5% CMC Na, prepare by measuring 0.5 g carboxymethylcellulose sodium and dissolving in 100 mL ddH₂O to obtain clear solution before adding compound. [1]
This compound is stable under recommended storage conditions but requires protection from certain environmental factors to maintain integrity:
Waste disposal: Dispose of this compound and contaminated materials in accordance with federal, state, and local regulations. [4] [5] Collect spillage and contaminated packaging for recycling or approved waste disposal. [5]
Environmental precautions: Avoid release to the environment due to potential aquatic toxicity. [5] In case of spill, prevent entry into drains, water courses, or soil. [4] [5]
While one safety data sheet indicates this compound is "Not a hazardous substance or mixture" [4], a more recent classification identifies these specific hazards:
This compound represents a promising antimitotic agent with a unique mechanism of action targeting specific β-tubulin isoforms. Maintaining proper storage conditions at -20°C for powder forms and -80°C for solution forms is essential for preserving compound stability and experimental reproducibility. Researchers should adhere to the detailed protocols provided for both in vitro and in vivo applications to ensure reliable results and safe laboratory practices. The comprehensive information presented in these application notes provides the necessary foundation for effective investigation of this potentially valuable anticancer compound while maintaining appropriate safety standards.
Table 1: Basic Characteristics of Batabulin Sodium
| Property | Description |
|---|---|
| Synonyms | T138067 sodium [1] |
| Molecular Weight | 393.24 g/mol [1] |
| Molecular Formula | C13H6F6NNaO3S [1] |
| CAS Number | 195533-98-3 [1] |
| Mechanism of Action | Covalently binds to β-tubulin isotypes, disrupting microtubule polymerization, leading to cell-cycle arrest (G2/M) and apoptosis [1] [2]. |
| Primary Solubility Data | Soluble in DMSO (100 mg/mL or 317.87 mM) and Ethanol (100 mg/mL or 269.35 mM) [1] [2]. |
The following protocol provides a methodology to empirically determine the solubility of this compound in corn oil, as this specific data is not available in the literature.
1. Materials
2. Preliminary Saturation and Visual Inspection
3. Quantitative Solubility Measurement
Given the established solubility of this compound in DMSO and ethanol, a standard protocol for preparing a stock solution and subsequent dosing formulation is recommended.
Table 2: Formulation Preparation Guide
| Step | Protocol | Notes & Considerations |
|---|---|---|
| 1. Stock Solution | Dissolve this compound in DMSO to create a concentrated stock (e.g., 50-100 mM). | Use freshly opened DMSO. Sonication may be needed. Stock solutions are stable at -80°C for 6 months [1]. |
| 2. Dosing Solution | Dilute the DMSO stock solution into pre-warmed corn oil. Vortex thoroughly to ensure homogeneity. | The final concentration of DMSO in the corn oil should be kept as low as possible (e.g., 1-5%) to minimize its biological effects. |
| 3. Administration | Administer the formulation via oral gavage or intraperitoneal injection. | For IP injection, ensure sterility by filtering the solution through a 0.22 µm filter. Homogenize the formulation immediately before dosing. |
Workflow Overview: The following diagram summarizes the decision-making process for formulating this compound, incorporating the experimental protocol above.
Batabulin sodium is a synthetic small molecule that acts as an antitumor agent by covalently and selectively binding to β1, β2, and β4 isotypes of β-tubulin [1] [2] [3]. This binding disrupts microtubule polymerization, leading to a collapse of the cellular cytoskeleton, cell-cycle arrest at the G2/M phase, and ultimately, the induction of apoptosis (programmed cell death) [2] [4] [3]. Due to its hydrophobic nature, it is capable of crossing the blood-brain barrier, making it a candidate that has been investigated for brain tumors [5].
The following protocol synthesizes information from preclinical animal studies and human clinical trials. Batabulin's poor water solubility is a key formulation challenge, addressed in research with specific solvents [2] [3].
For in vivo research, this compound can be reconstituted in DMSO to create a stock solution, typically at a concentration of 10 mM [2]. This stock solution should be aliquoted and stored at -20°C to -80°C. For administration, the stock solution is further diluted in a saline solution or PBS. The final concentration of DMSO in the injection mixture should be kept low (usually below 10%) to minimize solvent-related toxicity in animals [2] [6].
The table below summarizes key dosing regimens from the literature.
| Model System | Dosage | Route | Schedule | Key Findings |
|---|---|---|---|---|
| Athymic Nude Mice [2] [3] | 40 mg/kg | Intraperitoneal (IP) injection | Once per week (e.g., days 5, 12, 19) | Impaired growth of CCRF-CEM xenograft tumors. |
| Human Clinical Trial (Phase 2, Glioma) [1] | 330 mg/m² | Intravenous (IV) infusion | Weekly | No objective responses seen; regimen was generally well-tolerated. |
The diagram below outlines the logical sequence from Batabulin administration to its ultimate biological effect, based on the described protocols.
For a standard efficacy study in a mouse xenograft model, you can follow this workflow:
I hope these detailed application notes assist in your research planning. Please note that the information is based on historical data, and all procedures should be optimized and approved by your institutional animal care and use committee (IACUC).
Batabulin sodium (T138067 sodium) is a synthetic pentafluorophenylsulfonamide with potential antineoplastic activity [1]. Its primary characteristics are summarized below:
| Property | Description |
|---|---|
| Drug Type | Small molecule, antineoplastic/antitumor agent [2] [3] [4] |
| Molecular Formula | C₁₃H₆F₆NNaO₃S [2] [4] |
| Molecular Weight | 393.24 g/mol [2] [4] |
| CAS Registry | 195533-98-3 [2] [4] |
| Target | β-tubulin (specifically β1, β2, and β4 isotypes) [2] |
| Mechanism of Action | Covalently binds to a conserved cysteine residue (Cys-239) on β-tubulin isotypes, disrupting microtubule polymerization. This leads to cytoskeletal collapse, cell-cycle arrest at the G2/M boundary, and induction of apoptotic cell death [2] [5] [1]. |
| Key Feature | Maintains efficacy against multidrug-resistant (MDR) tumors [6]. |
The following diagram illustrates the mechanism of action and downstream effects of this compound:
Experimental data demonstrates the cytotoxic effects of Batabulin in cellular and animal models.
Table 1: In Vitro Efficacy in MCF7 Cells [2] [5]
| Assay Type | Cell Line | Concentration | Incubation Time | Key Findings |
|---|---|---|---|---|
| Cell Cycle Analysis | MCF7 | 30, 100, 300 nM | 24 hours | 25-30% of cells showed tetraploid (4n) DNA content, indicating arrest at the G2/M boundary. |
| Apoptosis Analysis | MCF7 | 30, 100, 300 nM | 24-48 hours | 25-30% apoptosis at 24h; 50-80% apoptosis after 48h exposure to 100 nM Batabulin. |
Table 2: In Vivo Efficacy in Mouse Xenograft Model [2] [5] [1]
| Parameter | Details |
|---|---|
| Animal Model | Male athymic nude mice (nu/nu), 6-8 weeks old, 20-25 g, injected with CCRF-CEM cells. |
| Dosage | 40 mg/kg |
| Route | Intraperitoneal (IP) injection |
| Dosing Schedule | Once per week; on days 5, 12, and 19. |
| Experimental Outcome | Impaired growth of drug-sensitive CCRF-CEM tumors. |
The intraperitoneal (IP) route is common in rodent studies due to its relative simplicity, ability to handle larger volumes, and rapid absorption into systemic circulation [7].
Rationale for IP Route: The peritoneal cavity's large surface area and rich blood supply facilitate efficient absorption of both small and large molecules. Small molecules like this compound (MW 393.24) are primarily absorbed via diffusion into the splenic and mesenteric capillaries, draining into the portal vein [7] [8].
Recommended Formulation for IP Injection: Based on available solubility data, the following formulation is suggested for in vivo studies [5]:
IP Injection Procedure:
Protocol 1: In Vitro Cell Cycle Analysis via DNA Content
Protocol 2: In Vivo Efficacy Study in Xenograft Models
Batabulin (also known as T138067) is a synthetic antitumor agent characterized as a pentafluorophenylsulfonamide [1]. Its primary mechanism of action is the covalent and selective binding to a subset of β-tubulin isotypes, which leads to the disruption of microtubule polymerization [1] [2]. This disruption collapses the cellular cytoskeleton, induces G2/M cell cycle arrest, and ultimately triggers apoptotic cell death [1]. A key feature of Batabulin is its efficacy against multidrug-resistant (MDR) tumors, making it a compound of significant interest in oncology research [1].
Batabulin functions as a microtubule-destabilizing agent. It covalently modifies a conserved Cys-239 residue on β1, β2, and β4 tubulin isotypes, preventing the assembly of tubulin dimers into functional microtubules [1] [2]. This direct inhibition of polymerization is distinct from agents like taxanes (which stabilize microtubules) and is more similar to colchicine-site binders, though Batabulin's covalent mechanism is unique [3] [4].
The table below summarizes key in vitro and in vivo findings for Batabulin from the search results:
| Activity Type | Experimental Model | Concentration/Dose | Key Findings | Source |
|---|---|---|---|---|
| In Vitro | MCF-7 cells (Breast Cancer) | 30-300 nM for 24 hours | ~25-30% tetraploid (4n) DNA content (G2/M arrest); 25-30% apoptosis. | [1] [2] |
| In Vitro | MCF-7 cells (Breast Cancer) | 100 nM for 48 hours | 50-80% of the cell population underwent apoptosis. | [1] [2] |
| In Vivo | CCRF-CEM xenograft in nude mice | 40 mg/kg (i.p., weekly) | Significant impairment of drug-sensitive tumor growth. | [1] [2] |
| Physicochemical | N/A | Molecular Weight: 371.26 g/mol | CAS: 195533-53-0; Formula: C₁₃H₇F₆NO₃S | [1] |
| Solubility | DMSO / Ethanol | ~100 mg/mL (~269.35 mM) | Suitable for preparing stock solutions. | [1] |
While a protocol specific to Batabulin sodium was not found, the general methodology for a fluorescence-based tubulin polymerization assay is well-established and can be directly applied [5] [6]. The following procedure outlines how Batabulin would be tested as an inhibitor.
Principle: The assay monitors the increase in fluorescence intensity as a reporter dye incorporates into the microtubule structure during polymerization. Inhibitors like Batabulin will suppress this increase [6].
Key Materials:
Experimental Workflow: The following diagram illustrates the key steps in the assay procedure:
The inhibition of microtubule polymerization by Batabulin sets off a cascade of cellular events leading to apoptosis. The pathway can be summarized as follows:
Batabulin sodium has specific solubility characteristics crucial for experimental success. The table below summarizes key data and recommended stock solution preparation methods.
| Parameter | Details |
|---|---|
| Molecular Weight | 393.24 g/mol [1] |
| CAS Number | 195533-98-3 [2] [1] |
| Appearance | Off-white to light yellow solid powder [2] [1] |
| In Vitro Solubility (DMSO) | ~125 mg/mL (~317.87 mM) [2] [1] |
| Recommended Stock Solution | Dissolve in DMSO to a concentration of 125 mg/mL [1]. |
For animal studies, this compound requires formulation to ensure bioavailability and stability. Here are several validated protocols you can use.
| Formulation Number | Composition (v/v) | Preparation Method | Application Notes |
|---|---|---|---|
| Injection 1 [2] | DMSO : Tween 80 : Saline = 10 : 5 : 85 | Mix 100 μL DMSO stock → add 50 μL Tween 80 → add 850 μL Saline. | Suitable for IP/IV/IM/SC injection. |
| Injection 2 [2] | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 | Mix 100 μL DMSO → 400 μL PEG300 → 50 μL Tween 80 → 450 μL Saline. | A versatile formulation with good solubility. |
| Injection 3 [2] | DMSO : Corn oil = 10 : 90 | Mix 100 μL DMSO stock → add 900 μL Corn oil. | Simple oil-based formulation. |
| Oral 1 [2] | Suspend in 0.5% CMC Na (carboxymethylcellulose sodium) | Add compound to a 0.5% CMC Na solution in water and suspend. | For oral gavage; ensures even suspension. |
The following diagram outlines the key decision points for preparing and using this compound in your experiments.
What is the best way to store this compound stock solutions? For long-term storage, keep the powder at -20°C. Once dissolved in DMSO, aliquot the stock solution and store it at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles to maintain stability [2] [1].
My this compound solution has precipitated. What should I do? Gentle warming and sonication can often re-dissolve precipitated compound. For DMSO stock solutions, ensure you bring them to room temperature and vortex thoroughly before use. If precipitation occurs in an aqueous formulation, consider remaking it and ensure you are following the mixing order precisely (e.g., adding the DMSO stock to the aqueous components slowly while vortexing) [2].
Which formulation is recommended for intraperitoneal injection? All listed injection formulations (1, 2, and 3) are suitable for intraperitoneal (IP) administration. Formulation 1 (DMSO:Tween 80:Saline) is a common and reliable choice for this route [2].
How should I handle this compound safely? This product is for research use only and is not for human use. Always refer to the compound's Safety Data Sheet (SDS) for detailed handling and personal protective equipment (PPE) requirements.
Q1: What are the primary reasons for poor cellular uptake of a drug like Batabulin sodium?
Q2: What general strategies can improve the cellular uptake of chemic entities?
Q3: Are there specific delivery systems recommended for tubulin inhibitors?
| Observation | Possible Cause | Suggested Experiments & Solutions |
|---|
| Low intracellular drug concentration | Poor passive diffusion due to high hydrophilicity | 1. Measure log P: Determine the octanol-water partition coefficient to assess lipophilicity. [1] 2. Design pro-drugs: Modify the structure with lipophilic moieties that are cleaved intracellularly. [1] | | | Lack of active transport | 1. Explore cationic modifiers: Conjugate the drug with arginine-rich cell-penetrating peptides (CPPs) or guanidinium groups to exploit electrostatic interactions with the membrane. [1] | | High efficacy in vitro but low in vivo oral bioavailability | Low aqueous solubility or delayed gastric emptying | 1. Formulate with nanoparticles: Use lipid-coated or polymeric nanoparticles to enhance solubility and protect the drug. [3] [4] 2. Consider drug interactions: Be aware that co-administered GLP-1 receptor agonists can delay gastric emptying and alter the absorption of oral medications. [5] | | Development of drug resistance | Efflux by P-glycoprotein (P-gp) | 1. Test in resistant cell lines: Compare cytotoxicity in parental vs. P-gp overexpressing cells. [2] 2. Use P-gp inhibitors: Co-incubate with a known P-gp inhibitor (e.g., verapamil) to see if potency is restored. [2] |
Here is a generalized workflow for planning cellular uptake experiments, synthesized from the search results.
Protocol 1: Evaluating the Impact of Pro-drug Modification on Uptake
Protocol 2: Assessing the Efficacy of a Nanoparticle Delivery System
Q1: What are the recommended storage conditions for Batabulin sodium powder and solution? To maintain stability and potency, please adhere to the following storage conditions [1] [2]:
| Form | Temperature | Duration | Key Conditions |
|---|---|---|---|
| Powder | -20°C | 3 years | Tightly sealed, light-resistant container [1] [2] |
| Powder | 4°C | 2 years | Tightly sealed, light-resistant container [2] |
| Stock Solution (e.g., 10 mM in DMSO) | -80°C | 6 months | Sealed storage, away from moisture [1] |
| Stock Solution (e.g., 10 mM in DMSO) | -20°C | 1 month | Sealed storage, away from moisture [1] |
Q2: What is the best practice for preparing and storing stock solutions? For optimal results, prepare stock solutions on the day of use. If you must prepare stock solutions in advance [2]:
Q3: How should I handle this compound to ensure long-term stability?
The diagram below outlines the protocol for preparing a this compound stock solution to ensure stability.
Use this workflow to manage your samples after experimental use.
Here are answers to some specific problems you might encounter while performing apoptosis assays with Batabulin sodium.
| Question | Answer & Solution |
|---|
| No apoptosis signal in treated cells | • Insufficient drug exposure: Verify Batabulin concentration (common range 30-300 nM) and treatment duration (24-48 hours) [1] [2]. • Lost apoptotic cells: Apoptotic cells may detach; always include the culture supernatant in your analysis [3]. • Kit or reagent failure: Use a positive control (e.g., serum-starved cells) to confirm assay functionality [3]. | | High background in control group | • Cell handling too harsh: Over-trypsinization or pipetting can damage membranes. Use gentle, EDTA-free dissociation enzymes like Accutase [3]. • Over-confluent cultures: Avoid using cells that are too confluent, as they may undergo spontaneous apoptosis [3]. • Improper compensation: Re-adjust fluorescence compensation using single-stain controls to prevent spillover [3]. | | Unexpected results with Annexin V | • EDTA interference: Annexin V binding is calcium-dependent. Avoid using trypsin with EDTA during cell harvesting [3]. • Platelet contamination (blood samples): Platelets expose phosphatidylserine (PS) and can bind Annexin V, causing false positives. Remove platelets from samples beforehand [3]. | | What if my cells express GFP? | • Fluorophore conflict: Do not use FITC-labeled Annexin V. Choose a kit with a different fluorophore, such as PE, APC, or Alexa Fluor 647, to avoid spectral overlap with GFP [3]. |
The table below summarizes crucial quantitative data from reference studies using Batabulin, which can serve as a benchmark for your own assay setup.
| Cell Line | Batabulin Concentration | Treatment Duration | Observed Effect | Assay Type / Notes |
|---|---|---|---|---|
| MCF7 [1] [2] | 30 - 300 nM | 24 hours | 25-30% tetraploid (4n) DNA content | Cell cycle analysis (G2/M arrest) |
| MCF7 [1] [2] | 30 - 300 nM | 24 hours | 25-30% apoptosis | Apoptosis analysis |
| MCF7 [1] [2] | 100 nM | 48 hours | 50-80% apoptosis | Apoptosis analysis |
| CCRF-CEM (in vivo) [1] [2] | 40 mg/kg | Once weekly (Days 5, 12, 19) | Impaired tumor growth | Intraperitoneal injection in mice |
This workflow, combining general guidelines [3] and specific sample preparation advice [4], is crucial for obtaining reliable data.
The following diagram outlines the key steps in the apoptosis assay process, highlighting critical steps that require attention:
Key considerations for the protocol:
Understanding Batabulin's mechanism helps in troubleshooting the upstream triggers of the apoptosis you are measuring.
The diagram below illustrates the proposed mechanism by which this compound induces apoptotic cell death:
This covalent binding disrupts the cellular cytoskeleton, leads to an increase in chromosomal ploidy, and ultimately triggers programmed cell death [1] [2].
Technical Overview Batabulin (also known as T138067) is a synthetic antitumor agent that acts as a potent microtubule destabilizer. Its core mechanism involves covalent and selective binding to cysteine-239 of β1, β2, and β4 tubulin isotypes, which leads to the disruption of microtubule polymerization [1] [2]. This disruption collapses the cellular cytoskeleton, induces G2/M cell cycle arrest, and ultimately triggers apoptotic cell death [1] [2]. It has shown effectiveness against multidrug-resistant (MDR) tumors [1].
| Property | Detail |
|---|---|
| CAS Number | 195533-98-3 (sodium salt) [1] |
| Molecular Formula | Information not available in search results |
| Molecular Weight | 371.26 g/mol (for free acid, CAS 195533-53-0) [1] [2] |
| Purity | ≥98% [1] |
| Appearance | White to off-white solid powder [1] [2] |
Batabulin demonstrates potent activity in cell-based assays. The data below summarizes its effects from referenced experiments [1] [2].
| Assay Type | Cell Line | Tested Concentrations | Incubation Duration | Key Experimental Outcomes |
|---|---|---|---|---|
| Cell Cycle Analysis | MCF7 | 30 nM, 100 nM, 300 nM | 24 hours | 25–30% tetraploid (4n) DNA content, indicating arrest at the G2/M boundary [1]. |
| Apoptosis Analysis | MCF7 | 30 nM, 100 nM, 300 nM | 24-48 hours | 25-30% of cells showed apoptotic characteristics after 24h; 50-80% of the cell population was apoptotic after 48h at 100 nM [1]. |
The following methodology has been used to evaluate Batabulin's efficacy in mouse models [1] [2].
This table provides key information for handling Batabulin in the laboratory [1].
| Property | Condition / Formulation | Details / Instructions |
|---|---|---|
| Solubility in DMSO | ~100 mg/mL (~269.35 mM) [1] | Sonication is recommended to dissolve [2]. |
| In Vivo Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1] | Sequentially add co-solvents from left to right; can achieve ≥ 2.5 mg/mL (6.73 mM). |
| In Vivo Formulation 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) [1] | Sequentially add co-solvents; can achieve ≥ 2.5 mg/mL (6.73 mM). |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year [2] | Avoid repeated freeze-thaw cycles. |
Q1: What is the primary mechanism of action of Batabulin? A1: Batabulin is a microtubule-destabilizing agent. It covalently binds to cysteine residues on specific β-tubulin isotypes, inhibiting their polymerization into microtubules. This disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis [1] [2] [3].
Q2: My stock solution of Batabulin is not dissolving properly in DMSO. What should I do? A2:
Q3: I am not observing the expected cytotoxic effect or G2/M arrest in my cell assays. What could be wrong? A3:
Q4: Can Batabulin be used to model inhibition of the colchicine binding site? A4: While Batabulin is a known tubulin inhibitor, it binds covalently to β-tubulin. Classic colchicine-site inhibitors (like verubulin) typically bind reversibly [3]. Therefore, Batabulin may not be a direct model for all colchicine-site inhibitors due to its irreversible binding mechanism.
The following Graphviz DOT code generates a flowchart illustrating the mechanistic pathway of Batabulin.
This compound is an antitumor agent that disrupts the cell's microtubule network, leading to cell cycle arrest and apoptosis [1]. The table below summarizes its core properties and in vitro experimental data.
| Property | Description |
|---|---|
| Molecular Target | β-tubulin isotypes (β1, β2, β4) [1] |
| Mechanism of Action | Covalent binding to β-tubulin (at Cys-239), disrupting microtubule polymerization [1] |
| Cellular Outcome | Altered cell morphology, G2/M cell cycle arrest, and induction of apoptosis [1] |
| Recommended In Vitro Concentrations | 30 nM, 100 nM, 300 nM [1] |
| Key Observation Timepoints | Cell cycle arrest: 24 hours; Significant apoptosis: 48 hours [1] |
Selecting an appropriate assay is critical, as different methods have unique advantages and limitations. Batabulin's mechanism involves metabolic disruption, so assays based on different principles (like membrane integrity) should be used with caution [2] [3].
The table below compares common assays suitable for evaluating this compound.
| Assay Name | Principle / What It Measures | Key Advantages | Key Disadvantages & Considerations for Batabulin |
|---|---|---|---|
| MTT | Mitochondrial activity (reduction of tetrazolium salt) [3] | Widely used, colorimetric, inexpensive [3] | End-product is insoluble (requires solubilization step). Batabulin's impact on metabolism may confound results [2] [3]. |
| MTS / XTT / WST-1 | Mitochondrial activity (reduction of tetrazolium salt) [3] | Water-soluble formazan product, more convenient [3] | Same principle as MTT; potential for interference remains [2]. |
| ATP Assay | Cellular ATP levels (luminescence) [3] | Highly sensitive, correlates with viable cell number, less prone to interference [3] | Requires a luminometer. More expensive than colorimetric assays [3]. |
| Dye Exclusion (e.g., Trypan Blue) | Membrane integrity [3] | Simple, direct cell count [3] | Less sensitive; cells dying via apoptosis may exclude dye for some time, leading to viability overestimation [3]. |
| LDH Assay | Membrane integrity (release of lactate dehydrogenase) [3] | Measures cell death/damage directly from the culture medium [3] | Requires careful experimental setup to distinguish specific release from background levels [3]. |
A generalized and optimized workflow for conducting a this compound cytotoxicity assay is summarized in the diagram below. This workflow incorporates best practices for reliability.
To ensure your results are reliable, pay close attention to these critical parameters:
Q1: Why might I get inconsistent GI50 values for Batabulin between different experiments? Inconsistency often stems from a lack of standardization in key parameters [2]. Check that your cell seeding density, passage number, batch of serum, and drug exposure time are consistent. Furthermore, avoid using only a single assay method for your final conclusion. Confirm your results with a second assay based on a different principle (e.g., an ATP assay alongside a dye-based method) to rule out assay-specific interference [2] [3].
Q2: My assay shows low cytotoxicity, but the cells look abnormal. What could be happening? This is a classic sign of a mechanism that is not effectively captured by your chosen assay. Batabulin disrupts microtubules, causing changes in cell morphology and arresting cells in a state that may not immediately lead to death. A dye exclusion assay (like Trypan Blue) might not stain these arrested cells because their membranes are still intact, leading to an overestimation of viability [3]. It is crucial to complement viability assays with direct observation of cell morphology and other endpoint analyses, such as cell cycle analysis via flow cytometry [1].
Q3: What is the most reliable way to present my Batabulin cytotoxicity data? Present your data as a dose-response curve, and calculate the GI50 value (the concentration that causes 50% growth inhibition). Ensure all data is normalized to your vehicle control (0% growth inhibition) and a blank (100% inhibition) control. Summarize quantitative data in clear tables and report the mean ± standard deviation from multiple independent experiments [3].
For your experiments, the selection of an appropriate vehicle is crucial. The table below summarizes the solubility data and established vehicle formulations for Batabulin sodium from the literature.
| Formulation Type | Composition | Reported Solubility / Concentration | Notes & Application |
|---|---|---|---|
| In Vitro Stock Solution | DMSO | ~125 mg/mL (~317.87 mM) [1] | Primary stock solution for further dilution. |
| Injection Formulation 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 [1] | ... (To be diluted from DMSO stock) | For IP/IV/IM/SC injection [1]. |
| Injection Formulation 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [1] | ... (To be diluted from DMSO stock) | Alternative injection formulation [1]. |
| Injection Formulation 3 | DMSO : Corn oil = 10 : 90 [1] | ... (To be diluted from DMSO stock) | For procedures requiring an oil-based vehicle [1]. |
| Oral Formulation 1 | Suspend in 0.5% CMC Na (carboxymethylcellulose sodium) [1] | ... (e.g., 2.5 mg/mL suspension) | For oral administration in animal models [1]. |
To help you design and validate your experiments, here are the key protocols and findings from the literature that cite this compound.
The following protocols are adapted from studies using the MCF-7 cell line [1].
An established protocol for studying this compound in mouse models is as follows [1]:
Here are solutions to some frequently encountered problems when working with this compound.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitation in vehicle | The stock solution is too concentrated or the vehicle is inappropriate for final dilution. | Ensure the DMSO stock is pure and freshly prepared. When diluting into aqueous buffers, ensure the final DMSO concentration is kept low (e.g., <1%) and consider using formulations with solubilizing agents like Tween 80 or PEG300 [1]. |
| Low apoptosis rate in cells | Incorrect drug concentration, exposure time, or insensitive cell line. | Verify the activity of your stock solution using a cell line known to be sensitive, such as MCF-7 or CCRF-CEM. Ensure treatment duration is sufficient (24-48 hours) and confirm concentration with a dose-response curve [1]. |
| No in vivo efficacy | Poor bioavailability, incorrect dosing schedule, or resistant tumor model. | Review the pharmacokinetics of your formulation. Confirm the dosing regimen (40 mg/kg, weekly IP) and use a validated, drug-sensitive model like CCRF-CEM xenografts [1]. |
The following diagram illustrates the mechanism of this compound and the experimental workflow for assessing its effects, based on the described research [1].
Here are common problems and solutions for Batabulin sodium experiments:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Shallow curve or reduced potency | Drug precipitation in aqueous media [1] | Confirm final DMSO concentration does not exceed 0.1-1%; use a serial dilution protocol [1]. |
| High variability between replicates | Inconsistent cell seeding or health | Standardize cell counting and seeding procedures; ensure cells are in log-phase growth. |
| Insufficient apoptosis at high concentrations | Incorrect exposure time | Extend treatment duration; apoptosis can take 24-48 hours to manifest fully [2] [1]. |
| No G2/M arrest observed | Ineffective batch or improper storage | Prepare fresh stock solutions; store as recommended (powder at -20°C, solution at -80°C) [1]. |
For your reference, here is a summary of quantitative data from the literature:
Table 1: In Vitro Bioactivity Data (MCF7 Cell Line) [2] [1]
| Assay Type | Tested Concentrations | Incubation Duration | Observed Effect |
|---|---|---|---|
| Cell Cycle Analysis | 30, 100, 300 nM | 24 hours | ~25-30% tetraploid (4n) DNA content (G2/M arrest) |
| Apoptosis Analysis | 30, 100, 300 nM | 24 hours | 25-30% of cells show apoptotic DNA content |
| Apoptosis Analysis | 100 nM | 48 hours | 50-80% of cell population undergoing apoptosis |
Table 2: In Vivo Protocol (Mouse Model) [2] [1]
| Parameter | Specification |
|---|---|
| Disease Model | Male athymic nude mice with CCRF-CEM tumors [2] [1] |
| Dosage | 40 mg/kg [2] [1] |
| Route | Intraperitoneal (i.p.) injection [2] [1] |
| Schedule | Once per week (e.g., days 5, 12, and 19) [2] [1] |
| Reported Outcome | Impaired growth of drug-sensitive tumors [2] [1] |
In Vitro Cell Cycle Analysis [1]
In Vivo Formulation Preparation [1] Several formulations can be used. One example for injection is:
The following diagrams illustrate how this compound works and a general workflow for conducting and analyzing experiments.
Diagram 1: Molecular Mechanism of this compound [2] [1] [3]
Diagram 2: General Experimental Workflow
The table below summarizes the key in vivo data found for this compound.
| Aspect | Documented Protocol |
|---|---|
| Dosing Regimen | 40 mg/kg, administered via intraperitoneal (i.p.) injection, once per week on days 5, 12, and 19 after tumor implantation [1]. |
| Animal Model | Male athymic nude mice (6-8 weeks old, 20-25 g) injected with CCRF-CEM (drug-sensitive) tumor cells [1]. |
| Reported Outcome | The treatment impaired the growth of the drug-sensitive CCRF-CEM tumors [1]. |
Since specific optimization data for Batabulin is not available in the search results, the following workflow, based on standard NCI protocols, outlines the systematic approach you can apply [2].
When applying the above workflow, here are critical factors to incorporate into your study design [2]:
n = 1 + 2 * C * (s/d)², where s is the standard deviation, d is the anticipated difference between groups, and C is a constant of 7.85 [2].Batabulin's low water solubility is a major challenge for in vivo studies [1]. The following table contrasts a documented method with a general best-practice approach for insoluble compounds.
| Method | Description | Considerations |
|---|
| Documented Vehicle (this compound) | Dissolved in DMSO to create a concentrated stock solution (e.g., 10-125 mg/mL), then diluted in saline or buffer for administration. Final DMSO concentration should be minimized [1]. | Pros: Reliable for solubilization. Cons: High DMSO concentrations can be toxic to animals. | | Alternative Lipid-Based Method | A promising protocol for another insoluble triterpenoid (Betulin) involves dissolving the compound in hot ethanol, mixing with a lipid carrier (e.g., olive oil, medium-chain triglycerides), and evaporating the ethanol to create a true molecular solution in the lipid [3]. | Pros: Improves bioavailability and mimics oral or dietary administration. Better tolerability. Cons: Requires optimization of compound solubility in the chosen lipid. |
What is the mechanism of action of this compound? this compound is an antitumor agent that binds covalently and selectively to β-tubulin isotypes at cysteine 239. This binding disrupts microtubule polymerization, affecting cell morphology, causing G2/M cell-cycle arrest, and ultimately inducing apoptotic cell death [1].
How can I analyze cellular responses to Batabulin treatment in vitro? You can use a cell-based pharmacokinetics assay. This involves treating cells and then analyzing parameters like:
The search results for Batabulin are limited. Where can I find more information? The provided data is indeed sparse. For deeper investigation, you can:
This compound is an antitumor agent that acts by covalently and selectively binding to a subset of β-tubulin isotypes (β1, β2, and β4) at the conserved Cys-239 residue. This binding disrupts microtubule polymerization, leading to a collapse of the cellular cytoskeleton. The subsequent effects include alterations in cell morphology, arrest at the G2/M phase of the cell cycle, and ultimately, the induction of apoptotic cell death [1].
The following diagram illustrates this mechanism and its cellular consequences:
Diagram Title: Batabulin's Mechanism of Action and Cellular Effects
The table below summarizes key experimental data for this compound from in vitro and in vivo studies.
| Assay/Model | Cell Line/System | Key Finding | Concentration/Dosage | Citation |
|---|---|---|---|---|
| Cell Cycle Arrest | MCF7 (human breast cancer) | ~25-30% tetraploid (4n) DNA content | 30-300 nM for 24 hours | [1] |
| Apoptosis Induction | MCF7 (human breast cancer) | 25-30% apoptosis; 50-80% apoptosis after 48 hours | 100 nM | [1] |
| *In Vivo* Tumor Growth | CCRF-CEM xenograft in mice | Impaired tumor growth | 40 mg/kg, IP, weekly | [1] |
Q1: What is the confirmed molecular target of this compound? A1: this compound covalently binds to β-tubulin isotypes (β1, β2, β4) at the Cys-239 residue, directly inhibiting microtubule polymerization [1].
Q2: What is the expected cellular phenotype after Batabulin treatment? A2: Treatment leads to a characteristic sequence of events: microtubule disruption, altered cell morphology, cell cycle arrest at the G2/M boundary, and finally, apoptosis [1].
This protocol is adapted from general practices for tubulin inhibitors and the data available for Batabulin [1] [2].
1. Cell Culture and Seeding
2. Compound Treatment
3. Assessment of Cell Viability/Proliferation (MTT Assay)
4. Analysis of Cell Cycle Arrest (Flow Cytometry with Propidium Iodide)
5. Analysis of Apoptosis (Flow Cytometry with Annexin V/PI)
Since specific factors for Batabulin are not available in the search results, here is a general troubleshooting framework for variability in in vivo efficacy studies:
Batabulin sodium is a synthetic compound that acts as a microtubule destabilizing agent [1] [2]. Its primary mechanism involves the covalent modification of beta-tubulin, which differentiates it from non-covalent binders like colchicine [3] [4].
The diagram below illustrates this mechanism and its cellular effects.
For researchers replicating or analyzing these effects, the following quantitative data and protocols from the literature can serve as a reference.
Table 1: In Vitro Biological Activity of Batabulin (T138067) in MCF7 Cells [2]
| Assay Type | Tested Concentrations | Incubation Duration | Experimental Outcome |
|---|---|---|---|
| Cell Cycle Analysis | 30 nM, 100 nM, 300 nM | 24 hours | 25–30% of cells exhibited tetraploid (4n) DNA content, indicating G2/M arrest. |
| Apoptosis Analysis | 30 nM, 100 nM, 300 nM | 24 hours | 25–30% of cells showed diminished DNA content characteristic of apoptosis. |
| Apoptosis Analysis | 100 nM | 48 hours | 50–80% of the cell population underwent apoptosis. |
Table 2: In Vivo Efficacy of Batabulin (T138067) in a Mouse Model [2]
| Animal Model | Dose | Route | Schedule | Experimental Outcome |
|---|---|---|---|---|
| Male athymic nude mice injected with CCRF-CEM cells | 40 mg/kg | Intraperitoneal (i.p.) | Once a week (days 5, 12, and 19) | Impaired growth of drug-sensitive CCRF-CEM tumors. |
1. Cell-based Assay for Cytoskeletal Effects and Apoptosis [1] [2]
2. In Vivo Tumor Growth Inhibition Study [2]
Q: My experiment shows low levels of apoptosis despite using this compound. What could be the reason?
Q: The drug appears to be precipitating in my in vitro solution. How can I improve solubility?
Q: Why did Batabulin fail in clinical trials despite strong pre-clinical data?
While Batabulin itself is no longer in development, its story offers valuable lessons for designing improved tubulin inhibitors.
This compound (T138067) is a synthetic antineoplastic agent that disrupts microtubule polymerization through a unique mechanism. The table below summarizes its core properties and documented activity against multidrug-resistant models.
| Property | Description |
|---|---|
| Mechanism of Action | Covalently binds to conserved cysteine residue on β1, β2, β3, and β4 isotypes of β-tubulin, disrupting microtubule polymerization and causing cytoskeleton collapse [1] [2]. |
| Primary Effect | Alters cell shape, increases chromosomal ploidy, induces apoptosis; arrests cells at S-phase rather than G2/M [1] [2]. |
| Key MDR Feature | Effective against multidrug-resistant (MDR) tumors; activity is not affected by P-glycoprotein (P-gp) efflux pumps [1]. |
| Documented MDR Model | Effectively impaired growth of drug-sensitive CCRF-CEM tumors in vivo [1]. |
For your experimental work, here are detailed methodologies for key assays cited in Batabulin studies.
This in vitro assay measures Batabulin's direct effect on tubulin.
This protocol assesses the compound's cytotoxic effects and cell cycle arrest in cultured cells.
The following diagram illustrates the logical workflow and key checkpoints for the cell-based analysis protocol.
Here are answers to common technical questions based on reported data and experimental notes.
Q1: How should this compound be stored to ensure stability?
Q2: Does Batabulin penetrate the blood-brain barrier?
Q3: What is a common toxicity observed in animal models?
Q4: How does the mechanism of Batabulin differ from classic anti-tubulin agents?
The table below consolidates key quantitative findings from experimental models to help you benchmark your results.
| Experimental Model | Finding/Outcome | Reported Value / Dosage | Citation |
|---|---|---|---|
| MCF-7 Cells (in vitro) | Apoptosis induction | >50% of cells underwent apoptosis | [1] |
| Xenografted Tumor Mouse Model | Tumor growth impairment; intraperitoneal injection | Effective in suppressing tumor growth and improving survival | [1] |
| Human Clinical Trial (Phase 2) | Patients with recurrent malignant glioma; intravenous | 330 mg/m² weekly | [1] |
| CCRF-CEM Tumors (in vivo) | Growth impairment of drug-sensitive tumors | Effective | [1] |
The table below summarizes the core profile of this compound based on the available information.
| Feature | Description |
|---|---|
| Drug Name | This compound (also known as T138067 sodium) [1] |
| Drug Type | Small molecule, antitumor agent [2] [1] |
| Mechanism of Action | Covalently binds to β-tubulin isotypes (β1, β2, β4) at Cys-239, inhibiting microtubule polymerization [1] [3]. |
| Key Property | Effective against multidrug-resistant (MDR) tumors, as it is not a substrate for P-glycoprotein efflux pumps [3] [4]. |
| Highest Clinical Phase | Phase 2/3 (Development was discontinued) [5] [2]. |
| Relevant Clinical Trial | NCT00057382 (Batabulin vs. Doxorubicin in unresectable Hepatocellular Carcinoma) [5] [3]. |
This compound is a tubulin-destabilizing agent. Its unique mechanism involves covalent binding, which leads to irreversible disruption of the cellular cytoskeleton.
The following diagram illustrates the cascade of cellular events triggered by this compound leading to cell death:
The mechanistic pathway is supported by the following experimental evidence:
The table below places this compound in context with other agents that also target tubulin.
| Agent | Class / Binding Site | Key Mechanism | MDR Resistance Profile | Clinical Development Status |
|---|---|---|---|---|
| This compound | Synthetic sulfonamide / β-tubulin, Cys-239 [1] [4] | Covalent binding; inhibits polymerization [1] | Active against MDR tumors [3] [4] | Discontinued (Phase 2/3) [2] |
| Paclitaxel (Taxol) | Microtubule Stabilizer / Taxane-site [6] | Promotes polymerization and stabilizes microtubules [6] | Susceptible to MDR efflux pumps [6] | Approved for various cancers |
| Vinca Alkaloids | Microtubule Destabilizer / Vinca-site [6] | Inhibits polymerization by binding to tubulin ends [6] | Susceptible to MDR efflux pumps [6] | Approved for various cancers |
| Verubulin | Microtubule Destabilizer / Colchicine-site [4] | Inhibits polymerization; vascular disrupting agent [4] | Not susceptible to MDR efflux pumps [4] | Discontinued (Phase 2) [4] |
| Colchicine | Natural Product / Colchicine-site [6] | Inhibits polymerization by binding to β-tubulin [6] | Information not specified in sources | Approved for non-cancer indications |
The data indicates that this compound was a promising agent designed to overcome multidrug resistance. Its progression to a Phase 2/3 trial suggests potential efficacy was observed in earlier studies. However, the fact that its development was ultimately discontinued indicates it may have faced challenges, such as lack of sufficient efficacy in later-stage trials, toxicity issues, or strategic business decisions. A phase II trial in patients with glioblastoma reported the drug was well-tolerated but showed no response in any patients, hinting at a potential efficacy hurdle [4].
The table below summarizes the core characteristics of several tubulin inhibitors identified in the search.
| Inhibitor Name | Class / Type | Mechanism of Action | Key Experimental Findings (In Vitro/In Vivo) | Development Status / Notes |
|---|
| Batabulin sodium (T138067) [1] | Synthetic sulfonamide | Covalently binds to β-tubulin at Cys-239, disrupting polymerization [1]. | • In vitro: Induced G2/M arrest and apoptosis in MCF-7 cells (30-300 nM) [1]. • In vivo: Impaired growth of CCRF-CEM tumor xenografts in mice (40 mg/kg, IP, weekly) [1]. | Formerly investigated in clinical trials. | | Paclitaxel [2] [3] | Natural product / Taxane | Binds to β-tubulin, stabilizes microtubules, inhibits depolymerization [2]. | A historically best-selling chemotherapeutic; often used as a reference standard [2]. | Approved drug; used for breast, lung, ovarian, and other cancers [2]. | | Vincristine [4] | Natural product / Vinca alkaloid | Binds to tubulin, inhibits polymerization, destabilizes microtubules [4]. | Used as a positive control in studies of novel inhibitors like OAT-449 [4]. | Approved drug; used in various combination therapies [4]. | | OAT-449 [4] | Synthetic 2-aminoimidazoline derivative | Inhibits tubulin polymerization (similar to vincristine), induces mitotic catastrophe [4]. | • In vitro: Killed 8 cancer cell lines (IC50 6-30 nM) [4]. • In vivo: Inhibited tumor growth in HT-29 and SK-N-MC xenograft models (2.5-5 mg/kg) [4]. | Novel, water-soluble inhibitor under research [4]. | | Compound 89 [5] | Nicotinic acid derivative | Binds to the colchicine site, inhibits polymerization, modulates PI3K/Akt signaling [5]. | • In vitro/vivo: Showed significant anti-tumor efficacy with no observed toxicity in mice [5]. • Active in patient-derived organoids [5]. | Novel chemical scaffold identified via virtual screening [5]. |
For the experimental data cited in the table, here are the detailed methodologies as described in the literature.
Batabulin's Cell Cycle Arrest & Apoptosis (In Vitro) [1]
OAT-449 In Vivo Efficacy [4]
The mechanism of tubulin inhibitors often extends beyond cytoskeleton disruption to impact key cellular signaling pathways. The following diagram illustrates the downstream signaling cascade triggered by certain tubulin inhibitors, based on mechanistic studies of compounds like "Compound 89" and "MPE" [5] [6].
The table below summarizes Batabulin and other agents based on the information available in the search results.
| Compound Name | Binding Site | Binding Mode | Reported Specificity / Note |
|---|---|---|---|
| Batabulin (T138067) | Cys239 of β-tubulin [1] | Covalent (irreversible) [1] | Reached Phase II clinical trials [1] |
| Paclitaxel (Taxol) | Taxane site on β-tubulin [2] | Non-covalent (reversible) [2] | Resistance linked to βIII-tubulin overexpression [3] [2] [4] |
| Colchicine | Colchicine site on β-tubulin [1] | Non-covalent (reversible) [1] | Effectiveness is independent of β-tubulin isotype composition [1] |
| 2CTC / 3CTC | Cys241 of β-tubulin [1] | Covalent (irreversible) [1] | Colchicine-site ligands used for binding site morphology studies [1] |
| Vinca Alkaloids | Vinca site on β-tubulin [2] | Non-covalent (reversible) [2] | Subject to multidrug resistance (MDR) [1] [4] |
| Withaferin A | Cys303 of β-tubulin [1] | Covalent (irreversible) [1] | Natural product with anticancer activity [1] |
| Pironetin | Cys316 of α-tubulin [1] | Covalent (irreversible) [1] | Binds to α-tubulin instead of β-tubulin [1] |
| Ottelion A | Cys241 of β-tubulin [1] | Covalent (irreversible) [1] | Highly cytotoxic (pM–nM range) [1] |
Batabulin's design incorporates a reactive functional group intended for covalent binding to tubulin, distinguishing it from classical reversible inhibitors [1].
The table below summarizes the core antitumor activity of this compound based on experimental data.
| Aspect | Experimental Findings |
|---|---|
| Mechanism of Action | Covalently binds to β-tubulin isotypes (β1, β2, β4) at Cys-239, disrupting microtubule polymerization. Leads to cytoskeleton collapse and mitotic arrest [1] [2]. |
| In Vitro Efficacy | Induces G2/M cell cycle arrest (25-30% tetraploid cells) and apoptosis (25-30% of cells after 24h; 50-80% after 48h) in MCF7 breast cancer cells at concentrations of 30-300 nM [1] [2]. |
| In Vivo Efficacy | Impairs growth of drug-sensitive CCRF-CEM tumors in male athymic nude mice at 40 mg/kg (intraperitoneal injection, once weekly) [1] [2]. |
| Key Feature | Reported to be effective against multidrug-resistant (MDR) tumors [2]. |
To validate Batabulin's activity, you can refer to the following key methodologies from the literature.
1. Cell Cycle Analysis via Flow Cytometry
2. Apoptosis Analysis
3. In Vivo Tumor Growth Inhibition
The following diagram illustrates the sequential mechanism by which Batabulin exerts its antitumor effects, from cellular entry to cell death.
It's important to interpret this data with the following in mind:
To build a more complete comparison guide, you may need to:
The table below summarizes the cytotoxic and antitumor activity of Batabulin sodium and other agents for your comparison.
| Compound Name | Mechanism of Action | In Vitro Cytotoxic Activity (IC₅₀ or Effective Concentration) | In Vivo Antitumor Activity |
|---|---|---|---|
| This compound [1] [2] | Covalently binds to β-tubulin (Cys-239), disrupting microtubule polymerization. | MCF-7 cells: Induced G2/M arrest (30-300 nM); 25-30% apoptosis at 24h; 50-80% apoptosis at 48h (100 nM). [1] | 40 mg/kg (i.p., weekly); inhibited growth of drug-sensitive CCRF-CEM tumors in male athymic nude mice. [1] [2] |
| Acrylamide-PABA Hybrid 4j [3] | Binds to tubulin at the colchicine site, inhibiting polymerization. Promotes apoptosis. | MCF-7 cells: IC₅₀ = 1.83 μM. More potent than colchicine (IC₅₀ = 3.54 μM) in the same study. [3] | Information not available in the search results. |
| Betulinic Acid-F16 Conjugate [4] | Mitochondria-targeting, induces ROS production and cell cycle arrest. | MCF-7 cells: Cytotoxicity ~100-200 times higher than native Betulinic Acid. Causes cell cycle arrest in G0/G1 phase. [4] | Information not available in the search results. |
| Colchicine [3] | Binds to tubulin, inhibiting microtubule polymerization (reference compound). | MCF-7 cells: IC₅₀ = 3.54 μM. [3] | Information not available in the search results. |
For researchers to replicate studies, here are the methodologies behind the key data on this compound.
In Vitro Cell Cycle and Apoptosis Analysis [1]
In Vivo Efficacy Protocol [1] [2]
The following diagram illustrates the mechanism by which this compound exerts its cytotoxic effects.
This compound is an antitumor agent that disrupts the microtubule network through a distinct mechanism. It binds covalently and selectively to cysteine-239 on a subset of β-tubulin isotypes (β1, β2, and β4), leading to the inhibition of microtubule polymerization [1] [2]. This action results in a collapse of the cellular cytoskeleton, causing mitotic arrest and ultimately inducing apoptotic cell death [1] [2].
The diagram below illustrates this mechanism and its cellular consequences.
The table below summarizes key experimental data for Batabulin's efficacy from the available literature.
| Model System | Key Findings / Efficacy | Experimental Protocol Summary |
|---|
| In Vitro (MCF-7 cells) [1] [2] | • ~25-30% cells with tetraploid (4n) DNA content (G2/M arrest) after 24h. • 25-30% apoptosis after 24h; 50-80% apoptosis after 48h exposure to 100 nM. | • Cell lines: Human breast cancer cell line (MCF-7). • Treatment: Batabulin (30-300 nM) for 24-48 hours. • Assays: Cell cycle analysis via DNA content measurement; apoptosis analysis. | | In Vivo (Mouse Xenograft) [1] [2] | • 40 mg/kg (intraperitoneal, weekly) impaired growth of CCRF-CEM tumors. | • Model: Male athymic nude mice with CCRF-CEM cell xenografts. • Dosing: Intraperitoneal injection on days 5, 12, and 19. • Endpoint: Measurement of tumor growth. |
The search results did not contain a direct, quantitative comparison between Batabulin and a wide range of alternatives like taxanes or vinca alkaloids. However, the results do highlight several other tubulin polymerization inhibitors identified in recent research, which can be considered part of the landscape of alternative agents.
The table below lists a few examples to illustrate this point, though a full efficacy comparison is not available.
| Compound Name | Reported Tubulin Polymerization IC₅₀ / Efficacy | Key Characteristics |
|---|---|---|
| Batabulin | Induced 25-30% G2/M arrest at 30-300 nM [1] [2]. | Covalently binds β-tubulin (Cys-239) [1] [2]. |
| Compound 6 [3] | IC₅₀ = 6.1 ± 0.1 μM (in vitro tubulin polymerization assay). | Novel scaffold binding the colchicine site; low micromolar anti-proliferative activity [3]. |
| OAT-449 [4] | Induced cell death at 6 to 30 nM in various cancer cell lines in vitro [4]. | Water-soluble 2-aminoimidazoline derivative; inhibits tubulin polymerization like vincristine [4]. |
| IPE-7 [5] | Reduced rate and amount of tubulin polymerization in vitro [5]. | Chalcone mimic; identified to bind the colchicine site in silico [5]. |
The evidence indicates that this compound is a potent microtubule-destabilizing agent with a unique covalent binding mechanism. However, its development status and direct comparison to established drugs are unclear from the public data.
To build a more complete comparison guide, I suggest you:
The table below summarizes the key experimental data from a primary in vivo study on Batabulin sodium:
| Animal Model | Dosage & Route | Dosing Schedule | Experimental Results | Reported Toxicity |
|---|---|---|---|---|
| Male athymic nude mice (nu/nu) implanted with CCRF-CEM tumor cells [1] [2] | 40 mg/kg [1] [2] | Intraperitoneal injection; once per week; on days 5, 12, and 19 post-tumor implantation [1] [2] | Impaired growth of drug-sensitive CCRF-CEM tumors [1] [2] | Moderate hematologic and gastrointestinal toxicity observed in mouse models [3] |
For researchers seeking to replicate or understand these studies, here are the detailed methodologies:
In Vivo Animal Model Protocol [1] [2]
In Vitro Mechanism Assays [1] [2]
This compound exerts its antitumor effect through a defined mechanism that leads to cell death. The following diagram illustrates this pathway:
Batabulin is one of several agents investigated for brain tumors like Glioblastoma (GBM). The table compares it with other tubulin inhibitors that also target the colchicine binding site:
| Compound | Key Mechanism | Blood-Brain Barrier (BBB) Penetration | Clinical Trial Status for Brain Tumors |
|---|---|---|---|
| Batabulin | Covalently binds β-tubulin isotypes (β1, β2, β4), disrupting polymerization [1] [2] [3] | Yes, due to lipophilicity [3] [4] | Phase II; no response observed in malignant glioma patients; well-tolerated [4] |
| Verubulin | Binds colchicine site on β-tubulin; vascular disrupting agent [4] | Yes [4] | Phase II; no significant effect in recurrent GBM [4] |
| Lexibulin (CYT997) | Synthetic tubulin inhibitor; vascular disruption effect [4] | Information Not Specified | Phase Ib completed; efficacy unknown [4] |
| Lisavanbulin | Binds colchicine site; inhibits GBM stem-like cells [4] | Information Not Specified | Ongoing clinical trials for GBM [4] |
| Mebendazole | Binds β-tubulin to inhibit polymerization [4] | Yes [4] | Preclinical; showed promise in TMZ-resistant mouse models [4] |
This compound has a well-defined and irreversible mechanism of action, supported by robust preclinical data showing efficacy in mouse xenograft models. However, its translation to the clinic for brain tumors was unsuccessful. This contrast between strong preclinical data and limited clinical efficacy is an important consideration for your research and development strategy.